Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Overview
Description
Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: is a chemical compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structure, which includes a tert-butyl ester group and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the dioxaborolane moiety: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the dioxaborolane ring.
Introduction of the chloro group: Chlorination of the aromatic ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.
Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Hydrogen peroxide or sodium periodate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are used.
Major Products
The major products formed from these reactions include substituted phenyl esters, boronic acids, and coupled aromatic compounds .
Scientific Research Applications
Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in cancer research and treatment.
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety allows for efficient coupling reactions, while the chloro group facilitates substitution reactions. These properties make it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: can be compared with similar compounds such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the ester and chloro functionalities.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Contains a pyrazole ring instead of a phenyl ring.
Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Features a pyridine ring and a pyrrolidine moiety.
These comparisons highlight the unique structural features and reactivity of This compound , making it a valuable compound in various applications .
Properties
Molecular Formula |
C18H26BClO4 |
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Molecular Weight |
352.7 g/mol |
IUPAC Name |
tert-butyl 2-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C18H26BClO4/c1-16(2,3)22-15(21)11-12-8-9-13(14(20)10-12)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3 |
InChI Key |
KGJBKRRLDYHWCX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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